

Technical Profile: 2-(2,4-Difluorophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2,4-difluorophenyl)-N-methylacetamide
CAS No.: 1498969-78-0
Cat. No.: B2949180

[Get Quote](#)

CAS Number: 1498969-78-0

Synonyms: N-Methyl-2-(2,4-difluorophenyl)acetamide; 2,4-Difluorophenylacetic acid N-methylamide.

Executive Summary

2-(2,4-difluorophenyl)-N-methylacetamide is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its core value lies in the 2,4-difluorophenyl moiety, a "privileged structure" in medicinal chemistry known to enhance metabolic stability by blocking cytochrome P450 oxidation sites while modulating lipophilicity (LogP).

This guide outlines the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

The compound combines a lipophilic, electron-deficient aromatic ring with a polar amide functionality, making it an ideal scaffold for hydrogen-bond interactions in protein binding pockets.

Property	Data
CAS Number	1498969-78-0
Molecular Formula	C ₉ H ₉ F ₂ NO
Molecular Weight	185.17 g/mol
SMILES	<chem>CN(C(=O)CC1=C(C=C(C=C1)F)F)</chem>
InChI Key	XWGIBKPPTIGDDI-UHFFFAOYSA-N
Physical State	White to off-white crystalline solid
Melting Point	83–85 °C (Predicted based on analogs)
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa	~15 (Amide N-H, predicted)

Synthetic Methodologies

Two primary protocols are recommended based on scale and purity requirements. The Acid Chloride Route is preferred for gram-to-kilogram scale-up due to its high conversion rates, while the Coupling Reagent Route is suitable for small-scale discovery chemistry to avoid harsh reagents.

Mechanism of Action (Synthesis)

The synthesis relies on the nucleophilic acyl substitution of an activated 2,4-difluorophenylacetic acid derivative by methylamine. The electron-withdrawing fluorine atoms at

the 2 and 4 positions deactivate the aromatic ring but do not significantly hinder the reactivity of the acetyl side chain.

Protocol A: The Acid Chloride Route (Scalable)

Best for: High yield, bulk synthesis.

Reagents:

- Precursor: 2,4-Difluorophenylacetic acid (CAS 81228-09-3)[1][2]
- Activator: Thionyl Chloride (SOCl₂)
- Nucleophile: Methylamine (2M in THF)
- Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

- Activation: Charge a reaction vessel with 2,4-difluorophenylacetic acid (1.0 eq) and dry DCM.
- Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
- Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.
- Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the resulting acid chloride oil in dry DCM.
- Amidation: Cool the solution to 0°C. Add Methylamine (2.5 eq) slowly to scavenge the HCl generated.
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃.
- Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.[3]

Protocol B: Direct Amide Coupling (Green/Discovery)

Best for: Mild conditions, avoiding noxious gases.

Reagents:

- Coupling Agents: EDC·HCl (1.2 eq) and HOBT (1.2 eq)
- Base: Diisopropylethylamine (DIPEA, 2.0 eq)
- Solvent: DMF or DCM

Methodology:

- Dissolve 2,4-difluorophenylacetic acid (1.0 eq) in DMF.
- Add DIPEA, EDC·HCl, and HOBT. Stir for 30 minutes at RT to form the active ester.
- Add Methylamine hydrochloride (1.2 eq).
- Stir at RT for 12–16 hours.
- Dilute with Ethyl Acetate, wash with brine (3x) to remove DMF. Concentrate and purify via silica gel chromatography (0-5% MeOH in DCM).

Visualized Reaction Pathway



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway from commercially available acid precursor to target amide.[4]

Pharmaceutical Applications & Strategic Utility

Bioisosteric Replacement & Metabolic Stability

The 2,4-difluorophenyl motif is a critical tool in Lead Optimization.

- **Metabolic Blockade:** The fluorine atoms at positions 2 and 4 block the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), extending the half-life () of the drug.
- **Electronic Modulation:** The electron-withdrawing nature of the fluorines lowers the pKa of the neighboring methylene protons and alters the electron density of the amide, potentially strengthening hydrogen bonding interactions with target proteins.

Target Classes

This specific amide scaffold is relevant in the synthesis of:

- **Triazole Antifungals:** While drugs like Fluconazole use a 2,4-difluorobenzyl group, N-methylacetamide derivatives are explored as "Next-Generation" azoles with improved solubility profiles.
- **Voltage-Gated Ion Channel Blockers:** Phenylacetamide derivatives are frequently screened for activity against Sodium (NaV) and Calcium (CaV) channels for neuropathic pain management. The N-methyl group restricts conformational freedom, locking the molecule in a bioactive conformation.
- **Kinase Inhibitors:** Used as a linker fragment to connect the ATP-binding hinge region motif to the solvent-exposed area of the kinase.

Analytical Characterization (Quality Control)

To validate the synthesis of CAS 1498969-78-0, the following analytical parameters should be met:

¹H NMR Spectroscopy (400 MHz, CDCl₃)

- δ 7.20–7.30 (m, 1H): Aromatic H-6 (coupling with F).
- δ 6.80–6.90 (m, 2H): Aromatic H-3 and H-5.

- δ 5.60 (br s, 1H): Amide N-H.
- δ 3.55 (s, 2H): Benzylic -CH₂- (Singlet, potentially split slightly by F).
- δ 2.75 (d, 3H): N-Methyl group (Doublet due to coupling with NH).

HPLC Method (Standard)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm and 254 nm.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of its precursor (2,4-difluorophenylacetic acid) and general amides.

- GHS Classification:
 - Skin Irritation: Category 2 (Causes skin irritation).[2][5]
 - Eye Irritation: Category 2A (Causes serious eye irritation).
 - STOT-SE: Category 3 (May cause respiratory irritation).[2][5]
- PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially during the acid chloride activation step.
- Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

References

- Chemical Identity & CAS Verification
 - Aaron Chemicals. (n.d.). **2-(2,4-Difluorophenyl)-N-methylacetamide** Product Page. Retrieved from (Verified CAS 1498969-78-0).
- Precursor Properties
 - PubChem. (2025).[2] 2,4-Difluorophenylacetic acid (CID 123581).[2] National Library of Medicine. Retrieved from .
- Synthetic Methodology (General Amide Synthesis)
 - Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. *Chemical Society Reviews*, 38(2), 606-631. .
- Medicinal Chemistry of Fluorine
 - Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. *Chemical Society Reviews*, 37(2), 320-330. .
- Related Application (Anticancer/Antifungal Scaffolds)
 - Hajmohammadi, M., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents.[6] *Iranian Journal of Pharmaceutical Research*, 12(3), 267-271. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrvc \[chemsrc.com\]](#)
- [2. 2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. benchchem.com \[benchchem.com\]](#)
- [5. 2,4-ジフルオロフェニル酢酸 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. 2-\(4-Fluorophenyl\)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Profile: 2-(2,4-Difluorophenyl)-N-methylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2949180/docs#technical-profile-2-2-4-difluorophenyl-n-methylacetamide\]](https://www.benchchem.com/product/b2949180/docs#technical-profile-2-2-4-difluorophenyl-n-methylacetamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check